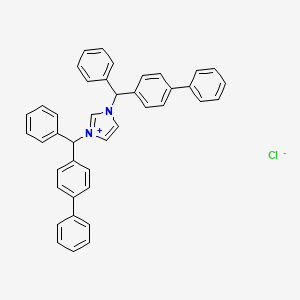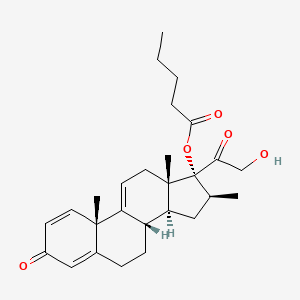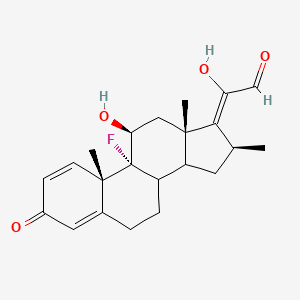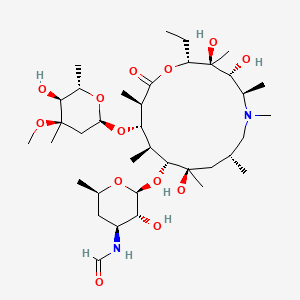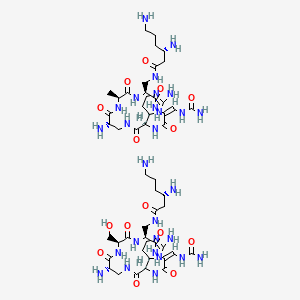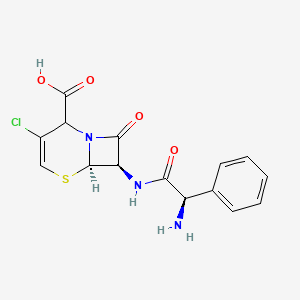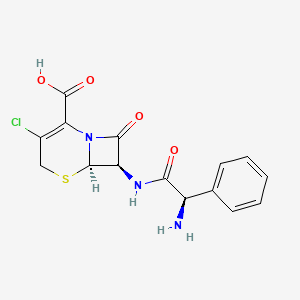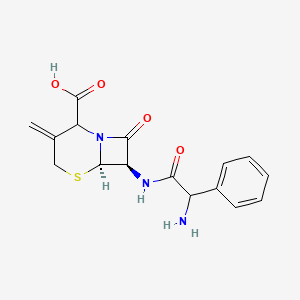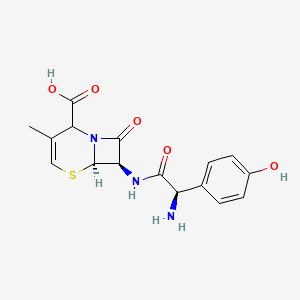
Ceftibuten Related Impurity 9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceftibuten Related Impurity 9 is a chemical compound that is often encountered as an impurity in the synthesis and production of ceftibuten, a third-generation cephalosporin antibiotic. Ceftibuten is used to treat various bacterial infections, including acute bacterial exacerbations of chronic bronchitis, acute bacterial otitis media, pharyngitis, and tonsillitis .
科学的研究の応用
Ceftibuten Related Impurity 9 has several scientific research applications, including:
作用機序
Safety and Hazards
While specific safety and hazard information for Ceftibuten Related Impurity 9 is not available, it’s known that ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapours/spray .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ceftibuten Related Impurity 9 involves several steps, including acylation, condensation, and hydrolysis. One common method starts with methyl 2-(2-aminothiazol-4-yl) acetate, which undergoes acylation, followed by condensation and hydrolysis to yield the target compound. Another method involves phenylmethyl 2-(2-acylated aminothiazol-4-yl) acetate, which undergoes condensation, Weiss-Titin reaction, and hydrolysis.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and optimized reaction conditions is crucial to minimize the formation of unwanted by-products and impurities.
化学反応の分析
Types of Reactions
Ceftibuten Related Impurity 9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines. Substitution reactions may result in the formation of various substituted derivatives .
類似化合物との比較
Ceftibuten Related Impurity 9 can be compared with other similar compounds, such as:
Ceftibuten Related Impurity 1: This compound has a similar structure but differs in the functional groups attached to the core molecule.
Ceftibuten Related Impurity 3: This compound also shares a similar core structure but has different substituents.
Ceftibuten Related Impurity 4: This compound has variations in the side chains attached to the core structure.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ceftibuten Related Impurity 9 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-Methylthiazole-5-carboxylic acid", "Ethyl chloroformate", "2-Amino-6-methylpyridine", "Triethylamine", "Sodium hydroxide", "Methanol", "Acetic acid", "Ethyl acetate" ], "Reaction": [ "Step 1: React 4-Methylthiazole-5-carboxylic acid with Ethyl chloroformate and Triethylamine in Methanol to form the corresponding ethyl ester intermediate.", "Step 2: React the ethyl ester intermediate with 2-Amino-6-methylpyridine in Ethyl acetate and Acetic acid to form the desired Ceftibuten Related Impurity 9.", "Step 3: Purify the product by recrystallization and characterization using various analytical techniques like NMR spectroscopy, mass spectrometry, and HPLC." ] } | |
CAS番号 |
103054-27-9 |
分子式 |
C19H20N2O6S |
分子量 |
404.45 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


